N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
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Overview
Description
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide is a synthetic organic compound that belongs to the class of thiadiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide typically involves the following steps:
Formation of the Thiadiazole Ring: The thiadiazole ring can be synthesized by the cyclization of appropriate precursors such as thiosemicarbazides with carboxylic acids or their derivatives under acidic or basic conditions.
Benzylation: The thiadiazole ring is then benzylated using benzyl halides in the presence of a base like potassium carbonate.
Formation of the Phthalazinone Moiety: The phthalazinone moiety can be synthesized by the reaction of phthalic anhydride with hydrazine derivatives.
Coupling Reaction: Finally, the thiadiazole and phthalazinone moieties are coupled through an acetamide linkage using appropriate coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production methods for such compounds typically involve optimization of the above synthetic routes to achieve higher yields and purity. This may include the use of continuous flow reactors, advanced purification techniques, and automation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the methoxy groups.
Reduction: Reduction reactions can occur at the carbonyl groups.
Substitution: The benzyl group and methoxy groups can participate in substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like halogens or nucleophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential therapeutic agent due to its biological activities.
Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The exact pathways and targets would need to be elucidated through experimental studies.
Comparison with Similar Compounds
Similar Compounds
- N-(5-benzyl-1,3,4-thiadiazol-2-yl)acetamide
- 2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide
Uniqueness
The uniqueness of N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2(1H)-yl)acetamide lies in its combined structural features of the thiadiazole and phthalazinone moieties, which may confer unique biological activities and chemical properties.
Properties
Molecular Formula |
C21H19N5O4S |
---|---|
Molecular Weight |
437.5 g/mol |
IUPAC Name |
N-(5-benzyl-1,3,4-thiadiazol-2-yl)-2-(7,8-dimethoxy-1-oxophthalazin-2-yl)acetamide |
InChI |
InChI=1S/C21H19N5O4S/c1-29-15-9-8-14-11-22-26(20(28)18(14)19(15)30-2)12-16(27)23-21-25-24-17(31-21)10-13-6-4-3-5-7-13/h3-9,11H,10,12H2,1-2H3,(H,23,25,27) |
InChI Key |
VGIFIKPNYSEWLT-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=NN(C2=O)CC(=O)NC3=NN=C(S3)CC4=CC=CC=C4)OC |
Origin of Product |
United States |
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